3-[(1Z)-1-Buten-3-yn-1-yl]pyridine
Description
Properties
CAS No. |
143799-42-2 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.162 |
IUPAC Name |
3-[(Z)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3- |
InChI Key |
YHGAMRQAGLNGPK-HYXAFXHYSA-N |
SMILES |
C#CC=CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling
The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, this method involves coupling 3-halopyridine (e.g., 3-bromopyridine) with (Z)-1-buten-3-yne.
Procedure :
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base : Et₃N or K₂CO₃
-
Solvent : THF or DMF at 80–100°C
Key Considerations :
-
Steric and electronic effects of the pyridine ring influence reactivity.
-
Z-selectivity is achieved via ligand-controlled oxidative addition.
Example :
A related synthesis of 3-alkynylpyridines using Pd/Cu systems yields products in 60–85% efficiency under inert conditions.
Rhodium-Catalyzed C–H Alkynylation
Rhodium complexes enable direct C–H bond functionalization, bypassing pre-functionalized substrates. This method is ideal for introducing alkynyl groups to pyridine at the 3-position.
Procedure :
-
Catalyst : [Rh(cod)OMe]₂ (2 mol%) with xantphos ligand (4 mol%).
-
Substrate : Pyridine and 1-buten-3-yne.
-
Conditions : 1,4-dioxane, 90°C, 16 hours.
Mechanistic Insight :
The reaction proceeds via Rh(I)-hydride intermediates, facilitating β-hydride elimination to form the conjugated enyne.
Yield : 70–90% for analogous alkenylpyridines.
Metal-Free Cyclization Strategies
Base-Mediated [3+2] Cycloannulation
Base-promoted annulation between pyridinium amines and (E)-β-iodovinyl sulfones offers a stereoselective route.
Procedure :
-
Reactants : 1-Aminopyridinium iodide and (Z)-β-iodovinyl sulfone.
-
Outcome : Desulfonylation occurs in situ, yielding this compound.
Advantages :
Yield : 65–80% for related pyrazolo[1,5-a]pyridines.
Photoredox Catalysis
Visible-light-induced reactions using Rh(III) cyclopentadienyl complexes enable C–H borylation/alkynylation cascades.
Procedure :
-
Catalyst : Rh(III)-cyclopentadienyl complex (2 mol%) with [Ir(dFppy)₃] as a photosensitizer.
-
Light Source : Blue LEDs (450 nm).
-
Substrate : Pyridine and alkynyl boronates.
Outcome :
Stereoselective formation of Z-configured enynes via radical intermediate coupling.
Yield : 50–75% for analogous transformations.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, known for its basicity and aromaticity.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom and an imidazo ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
